molecular formula C15H10F2N2O3 B5857624 N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide

N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5857624
M. Wt: 304.25 g/mol
InChI Key: XKTUIIDQEYOIQG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide, also known as DFP-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used as a tool to study the function of proteins in cells, particularly in the field of cancer research.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has been used extensively in scientific research as a tool to study the function of proteins in cells. It is particularly useful in the field of cancer research, where it has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival. N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has also been used to study the function of other proteins, including the transcription factor NF-κB and the protein phosphatase PP2A.

Mechanism of Action

N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide is a potent inhibitor of CK2, which is a protein kinase that is involved in many cellular processes, including cell proliferation and survival. N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to a decrease in cancer cell proliferation and survival. N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of other proteins, including NF-κB and PP2A, although the mechanism of inhibition is not well understood.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects in cells. It has been shown to inhibit cancer cell proliferation and survival, induce apoptosis, and inhibit the migration and invasion of cancer cells. N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of many genes involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also stable and can be easily synthesized in large quantities. However, N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide has some limitations, including its potential toxicity and off-target effects on other proteins. It is important to use N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide at appropriate concentrations and to carefully control for potential off-target effects in lab experiments.

Future Directions

There are several future directions for research involving N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of CK2 using N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide as a starting point. Another area of interest is the use of N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide in combination with other drugs to enhance their efficacy in cancer treatment. Additionally, N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide may have applications in other areas of research, including inflammation and immune responses. Further research is needed to fully understand the potential of N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide in these areas.
In conclusion, N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide is a synthetic molecule that has significant potential applications in scientific research, particularly in the field of cancer research. Its high potency and selectivity for CK2 make it a valuable tool for studying the function of proteins in cells. However, it is important to carefully control for potential off-target effects and toxicity in lab experiments. Further research is needed to fully understand the potential of N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide in cancer treatment and other areas of research.

Synthesis Methods

N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide is synthesized using a two-step process that involves the reaction of 2,4-difluoroaniline and 3-nitrocinnamic acid. The first step involves the conversion of 2,4-difluoroaniline to its corresponding diazonium salt, which is then coupled with 3-nitrocinnamic acid to form N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure N-(2,4-difluorophenyl)-3-(3-nitrophenyl)acrylamide.

properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-11-5-6-14(13(17)9-11)18-15(20)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H,(H,18,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTUIIDQEYOIQG-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,4-difluorophenyl)-3-(3-nitrophenyl)prop-2-enamide

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